Phosphocreatine di(tris) salt (CAS 108321-17-1) is an alkali-metal-free formulation of the high-energy phosphate reservoir phosphocreatine. In biochemical and electrophysiological workflows, it serves as the primary phosphate donor for ATP regeneration via creatine kinase. While the core phosphocreatine molecule is identical to that found in standard sodium or potassium salts, the di(tris) formulation is specifically procured for systems where precise control over monovalent cation concentrations is critical. It provides inherent pH buffering and zero sodium load, making it the required choice for sensitive intracellular recordings, ion channel studies, and sodium-dependent enzyme assays where background alkali metals would compromise data integrity [1].
Procuring the generic disodium salt instead of the di(tris) salt introduces a massive, uncontrolled variable into sensitive assays: sodium load. In a standard patch-clamp intracellular solution requiring 10–14 mM phosphocreatine, using the disodium salt inadvertently injects 20–28 mM of Na+ into the cell. This artificial sodium load shifts the sodium reversal potential, alters the driving force for Na+/Ca2+ exchangers, and can tonically activate or inhibit sodium-sensitive enzymes like Na+/K+-ATPase. Furthermore, the disodium salt lacks the inherent pH buffering capacity of the Tris counter-ion, leading to faster hydrolysis of the labile phosphate bond in unbuffered stock solutions, which directly compromises experimental reproducibility [1].
In whole-cell patch-clamp electrophysiology, the intracellular pipette solution must closely mimic the native cytosol, which typically has a low resting sodium concentration (5-10 mM). Standard protocols require 10-14 mM phosphocreatine to maintain ATP levels during prolonged recording. Using Phosphocreatine di(tris) salt contributes exactly 0 mM of extraneous sodium. In contrast, substituting with Phosphocreatine disodium salt introduces 20-28 mM of Na+ directly into the pipette. This massive deviation severely alters the sodium reversal potential (E_Na) and compromises the measurement of native sodium channel kinetics and Na+/Ca2+ exchanger activity [1].
| Evidence Dimension | Extraneous sodium load introduced at 14 mM working concentration |
| Target Compound Data | 0 mM Na+ (Phosphocreatine di(tris) salt) |
| Comparator Or Baseline | 28 mM Na+ (Phosphocreatine disodium salt) |
| Quantified Difference | 100% reduction in unwanted sodium introduction |
| Conditions | Preparation of standard 14 mM phosphocreatine intracellular pipette solution for whole-cell recording |
Procuring the di(tris) salt is mandatory for neurophysiologists to prevent artifactual shifts in membrane potential and ensure accurate ion channel characterization.
Assays measuring the activity of Na+/K+-ATPase or testing ouabain-like inhibitors require strict control over intracellular sodium concentrations to establish accurate dose-response curves. The ATP regeneration system in these assays relies on phosphocreatine. Utilizing the di(tris) salt allows researchers to clamp the sodium concentration at precise experimental levels (e.g., 5 mM). If the disodium salt is used, the basal sodium level is forced above 25 mM, which tonically saturates the Na+ binding sites of the ATPase, masking the effects of competitive inhibitors or allosteric modulators [1].
| Evidence Dimension | Basal sodium concentration in ATP regeneration buffer |
| Target Compound Data | Maintained at user-defined baseline (e.g., 5 mM) |
| Comparator Or Baseline | Forced to >25 mM (Phosphocreatine disodium salt) |
| Quantified Difference | Prevents >20 mM artifactual sodium saturation of enzyme binding sites |
| Conditions | In vitro ATP regeneration for Na+/K+-ATPase inhibition assays |
Buyers designing screening assays for sodium-dependent transporters must select the di(tris) salt to maintain assay sensitivity and avoid false-negative inhibitor results.
Phosphocreatine contains a labile high-energy phosphate bond that is highly susceptible to acid-catalyzed hydrolysis in aqueous solutions. Phosphocreatine di(tris) salt provides built-in buffering capacity due to the two Tris(hydroxymethyl)aminomethane counter-ions (pKa ~8.1 at 25°C). This inherent buffering stabilizes the stock solution near physiological pH (7.0-8.0) during preparation and storage. The disodium salt is unbuffered, making its aqueous solutions highly sensitive to pH drift from dissolved atmospheric CO2, which accelerates the degradation of the phosphocreatine into creatine and inorganic phosphate, reducing the effective concentration of the energy donor [1].
| Evidence Dimension | Inherent pH buffering capacity in aqueous stock solution |
| Target Compound Data | Provides active buffering (Tris pKa ~8.1) |
| Comparator Or Baseline | No buffering capacity (Phosphocreatine disodium salt) |
| Quantified Difference | Significantly reduces acid-catalyzed hydrolysis rates during freeze-thaw cycles and extended benchtop use |
| Conditions | Aqueous stock solution preparation and long-term storage |
For core facilities and high-throughput labs, the di(tris) salt offers quantifiably lower rates of acid-catalyzed hydrolysis compared to unbuffered disodium salts, reducing waste from degraded stock solutions.
Directly downstream of its zero-sodium profile, Phosphocreatine di(tris) salt is the definitive choice for formulating intracellular solutions in neurophysiology. It allows researchers to supply high concentrations of the ATP-regenerating precursor without disrupting the delicate intracellular sodium balance, ensuring accurate measurement of action potentials, synaptic currents, and sodium channel gating [1].
Because it does not introduce alkali metals, this salt is required for driving ATP regeneration in biochemical assays of sodium- or potassium-dependent enzymes. It ensures that the ionic gradients driving the transporters are strictly controlled by the researcher, preventing the assay saturation and loss of sensitivity that occurs when using disodium or dipotassium salts [1].
In studies of cardiac and skeletal muscle myocytes, precise control of local sodium and calcium gradients is required to observe calcium sparks and sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity. The di(tris) salt provides the necessary energy reservoir for these mechanically permeabilized cell models without altering the Na+/Ca2+ exchanger (NCX) driving force, a common artifact introduced by sodium-based salts [1].